

# "spectroscopic data (NMR, IR, Mass Spec) of 2-m-Tolyloxazole"

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## Compound of Interest

Compound Name: 2-m-Tolyloxazole

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## Spectroscopic Analysis of 2-Aryloxazoles: A Technical Guide

### Introduction

This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for the characterization of tolyl-substituted oxazoles, with a focus on providing a representative dataset. While specific experimental data for **2-m-Tolyloxazole** is not readily available in the surveyed literature, this document presents the comprehensive spectroscopic data for the closely related isomer, 2-(p-tolyl)oxazole, as a reference for researchers, scientists, and drug development professionals. The methodologies and expected spectral features can be extrapolated to the analysis of other isomers, including **2-m-Tolyloxazole**.

## Data Presentation: 2-(p-Tolyl)oxazole

The following tables summarize the reported spectroscopic data for 2-(p-tolyl)oxazole.

Table 1: <sup>1</sup>H NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl<sub>3</sub>[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.99	d, J=7.6 Hz	2H	Aromatic H
7.79	d, J=7.9 Hz	2H	Aromatic H
7.70 - 7.76	m	1H	Aromatic H
7.64 - 7.70	m	2H	Aromatic H
7.23 - 7.44	m	2H	Aromatic H
2.71	s	3H	-SCH <sub>3</sub>
2.34	s	3H	Ar-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl<sub>3</sub>[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
160.9	C=N (Oxazole)
152.7	C-S (Oxazole)
141.7	Aromatic C
140.1	Aromatic C
134.9	Aromatic C
134.2	Aromatic C
129.7	Aromatic C
128.3	Aromatic C
127.1	Aromatic C
126.1	Aromatic C
122.5	Aromatic C
21.1	Ar-CH <sub>3</sub>
14.5	-SCH <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data

While a specific IR spectrum for **2-m-Tolyloxazole** is not available, the characteristic vibrational frequencies for substituted oxazoles can be predicted.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Aliphatic C-H Stretch (from tolyl CH <sub>3</sub> )
~1650-1500	Medium-Strong	C=N and C=C Stretching (Oxazole & Aromatic)
~1250-1000	Strong	C-O-C Stretching (Oxazole)
~900-675	Strong	Aromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2-m-Tolyloxazole** is expected to show a molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common method for such analyses.

m/z	Interpretation
[M] <sup>+</sup>	Molecular Ion
[M - H] <sup>+</sup>	Loss of a hydrogen radical
[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
[M - CO] <sup>+</sup>	Loss of carbon monoxide
Tolyl Cation	Fragment corresponding to the tolyl group
Oxazole Ring Fragments	Fragments arising from the cleavage of the oxazole ring

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Sample Preparation:
  - Weigh approximately 5-25 mg of the compound for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube and carefully label it.
- $^1\text{H}$  NMR Spectroscopy Protocol:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
- $^{13}\text{C}$  NMR Spectroscopy Protocol:
  - Follow the same initial steps as for  $^1\text{H}$  NMR (sample insertion, locking, and shimming).
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
  - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

- Process the data similarly to the  $^1\text{H}$  NMR spectrum.
- Reference the spectrum to the deuterated solvent signal.

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the center of the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- FTIR Spectroscopy Protocol:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - With the sample in place, collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

## 3. Mass Spectrometry (MS)

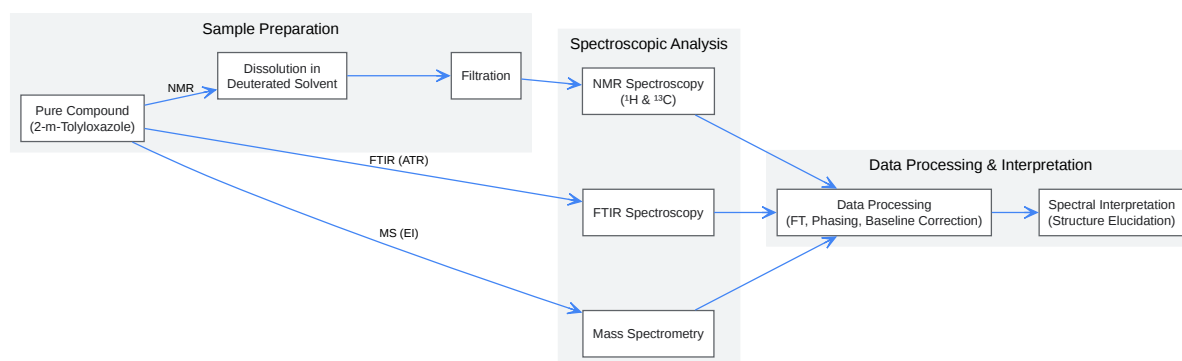
- Sample Preparation:
  - For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100  $\mu\text{g/mL}$ .
- Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- The sample is introduced into the ion source, often via a direct insertion probe or after separation by a gas chromatograph.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[2][3][4]</sup>
- This causes the molecules to ionize and fragment.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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